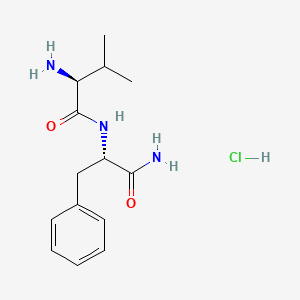

H-Val-Phe-NH2 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, valine, to a solid resin. The subsequent amino acid, phenylalanine, is then coupled to the valine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .

Chemical Reactions Analysis

Types of Reactions

H-Val-Phe-NH2 HCl can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The peptide bond can be reduced under specific conditions to yield amino alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.

Reduction: Amino alcohols.

Substitution: Substituted amides or thioamides

Scientific Research Applications

H-Val-Phe-NH2 HCl has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of peptide-based materials and nanostructures

Mechanism of Action

The mechanism of action of H-Val-Phe-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The valine and phenylalanine residues can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

H-Phe-Phe-NH2 HCl: A dipeptide consisting of two phenylalanine residues.

H-Val-Val-NH2 HCl: A dipeptide consisting of two valine residues.

H-Val-Tyr-NH2 HCl: A dipeptide consisting of valine and tyrosine residues.

Uniqueness

H-Val-Phe-NH2 HCl is unique due to the combination of valine and phenylalanine residues, which provides distinct physicochemical properties and biological activities. The presence of both hydrophobic and aromatic side chains allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

H-Val-Phe-NH2 HCl, a dipeptide consisting of valine and phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) methods. The process allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. Various protecting groups are used to prevent unwanted reactions during synthesis, and the final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

This compound exhibits biological activity primarily through its interaction with opioid receptors. Research indicates that peptides similar to H-Val-Phe-NH2 can modulate pain pathways by acting on these receptors, potentially offering analgesic effects. The compound's structure allows it to mimic endogenous peptides, enhancing its affinity for receptor binding .

Pharmacological Effects

- Analgesic Properties : Studies have shown that dipeptides like H-Val-Phe-NH2 can exhibit significant analgesic effects in animal models. For instance, analogs have been tested for their ability to reduce pain responses in mice, with varying degrees of success depending on structural modifications .

- Antinociceptive Activity : In a comparative study, various peptide derivatives were assessed for their antinociceptive properties. The results indicated that certain modifications to the amino acid sequence could enhance the biological activity of the peptides .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound suggest moderate efficacy against certain Gram-negative bacteria. This property may open avenues for further research into its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

- Study 1 : A study investigated the effects of various peptide analogs on pain modulation in a rat model. It was found that specific substitutions at the phenylalanine position significantly increased analgesic potency compared to the parent compound .

- Study 2 : Another research effort focused on the antimicrobial efficacy of synthesized peptides, including this compound. The results indicated that while some derivatives showed promising activity against bacterial strains, others were less effective, emphasizing the importance of structural optimization .

Table 1: Biological Activity Summary of this compound and Analogues

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Analgesic | 15 | Effective in reducing pain responses |

| Val-Val-Tyr-Pro-Trp | Antinociceptive | 8 | Higher potency than parent compound |

| Boc-Phe-His-Leu | Antimicrobial | 20 | Moderate activity against Gram-negative |

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H/t11-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZPBAVBVCKJBE-FXMYHANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.